Regiochemical Identity: Unambiguous 4-yl Substitution Pattern Confirmed by IUPAC Nomenclature and InChIKey Versus 5-yl Tautomeric Ambiguity
The IUPAC name 'tert-butyl N-(2H-triazol-4-yl)carbamate' and InChIKey UUUQDHUJWVLANT-UHFFFAOYSA-N unambiguously assign the carbamate substituent to the 4-position of the 1,2,3-triazole ring, not the 5-position [1]. In the broader class of 4(5)-amino-1,2,3-triazoles, the free amine undergoes annular tautomerism between 4-amino and 5-amino forms, complicating regiochemical control during N-functionalization [2]. Boc protection at the 4-amino position locks this tautomeric equilibrium, providing a single, defined regioisomer for downstream reactions. This is in contrast to the free amine 1H-1,2,3-triazol-4-amine, which exists as an equilibrating mixture of 4- and 5-amino tautomers in solution, potentially yielding regioisomeric product mixtures upon N-alkylation or acylation.
| Evidence Dimension | Regiochemical definition (tautomeric state) |
|---|---|
| Target Compound Data | Single defined 4-yl regioisomer; InChIKey UUUQDHUJWVLANT-UHFFFAOYSA-N; Boc locked |
| Comparator Or Baseline | 1H-1,2,3-triazol-4-amine (free base): equilibrating 4(5)-amino tautomeric mixture in solution; no protecting group to lock conformation |
| Quantified Difference | Qualitative: defined single regioisomer vs. tautomeric mixture; no equilibrium constant directly reported for this specific pair |
| Conditions | Structural assignment by IUPAC convention and InChIKey; tautomeric behavior described in Syrota et al. 2022 review for the 4(5)-amino-1,2,3-triazole class |
Why This Matters
For procurement decisions, the defined 4-yl regiochemistry ensures batch-to-batch consistency in downstream N-functionalization reactions, avoiding the regioisomeric mixtures that can arise from unprotected 4(5)-amino-1,2,3-triazoles.
- [1] PubChem Compound Summary for CID 71758124, tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate. IUPAC Name: tert-butyl N-(2H-triazol-4-yl)carbamate; InChIKey: UUUQDHUJWVLANT-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/71758124 (accessed 2026). View Source
- [2] Syrota, N. O.; Kemskiy, S. V.; Saliyeva, L. M.; Vovk, M. V. 1,2,3‑Triazole‑4(5)‑amines – Convenient Synthetic Blocks for the Construction of Triazolo‑Annulated Heterocycles. J. Org. Pharm. Chem. 2022, 20 (2), 3–26. DOI: 10.24959/ophcj.22.258512. View Source
